molecular formula C10H6BrF3N2 B1409421 5-bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine CAS No. 1858241-88-9

5-bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine

Cat. No.: B1409421
CAS No.: 1858241-88-9
M. Wt: 291.07 g/mol
InChI Key: SILZBVQCAZDYBW-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with three distinct functional groups:

  • Bromine at position 5, which enhances electrophilic reactivity for cross-coupling reactions.
  • 1H-Pyrrol-1-yl at position 2, introducing a nitrogen-rich aromatic system that can influence intermolecular interactions.
  • Trifluoromethyl (CF₃) at position 3, a lipophilic and electron-withdrawing group that improves metabolic stability and bioavailability.

Its molecular formula is C₁₀H₆BrF₃N₂ (molecular weight: 291.08 g/mol), as documented in commercial catalogs . The compound is utilized in medicinal chemistry and agrochemical research, particularly as a building block for designing kinase inhibitors or pesticides due to the synergistic effects of its substituents .

Properties

IUPAC Name

5-bromo-2-pyrrol-1-yl-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2/c11-7-5-8(10(12,13)14)9(15-6-7)16-3-1-2-4-16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILZBVQCAZDYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine typically involves the following steps:

    Pyrrole Substitution: The pyrrole ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable pyrrole derivative with the brominated pyridine compound.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes nucleophilic substitution due to activation by the electron-withdrawing pyridine ring and trifluoromethyl group. This reaction typically requires mild conditions and proceeds efficiently with nitrogen-based nucleophiles:

Example Reaction with Amines
Reaction of 5-bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine with excess ammonia or primary amines in the presence of a copper catalyst (e.g., CuBr, tert-butyl nitrite) yields 5-amino derivatives. For instance:

5 Bromo substrate+NH3CuBr tert butyl nitrite5 Amino product+HBr\text{5 Bromo substrate}+\text{NH}_3\xrightarrow{\text{CuBr tert butyl nitrite}}\text{5 Amino product}+\text{HBr}

Yields for analogous bromopyridine substitutions range from 34–76% , depending on reaction time and temperature .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a handle for palladium- or copper-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis produces biaryl derivatives. For example:

5 Bromo substrate+ArB OH 2Pd PPh3 4,base5 Aryl product\text{5 Bromo substrate}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{base}}\text{5 Aryl product}

Optimal conditions involve 1–2 mol% Pd catalyst and K2_2CO3_3 in THF/water at 80°C, achieving yields of 60–85% .

Buchwald-Hartwig Amination

Coupling with amines using Pd/Xantphos systems generates 5-aminopyridines. For example:

5 Bromo substrate+R2NHPd OAc 2,Xantphos5 NR2 product\text{5 Bromo substrate}+\text{R}_2\text{NH}\xrightarrow{\text{Pd OAc }_2,\text{Xantphos}}\text{5 NR}_2\text{ product}

Reactions typically proceed in toluene at 100°C with yields up to 90% .

Radical Bromination and Functionalization

The pyrrole ring undergoes selective bromination at the β-position under radical conditions (NBS, AIBN). For example:

Pyrrole moietyNBS AIBN CCl42 Bromo pyrrole derivative\text{Pyrrole moiety}\xrightarrow{\text{NBS AIBN CCl}_4}\text{2 Bromo pyrrole derivative}

This modification retains the pyridine core’s integrity while introducing additional reactive sites .

Trifluoromethyl Group Reactivity

The -CF3_3 group is generally inert under mild conditions but participates in hydrolysis under harsh acidic or basic environments:

 CF3H2O H2SO4,Δ COOH\text{ CF}_3\xrightarrow{\text{H}_2\text{O H}_2\text{SO}_4,\Delta}\text{ COOH}

This reaction is rarely exploited due to the compound’s instability under strong acids .

Stability Under Varied Conditions

Environmental factors significantly influence reactivity and degradation:

ConditionStability ObservationSource
pH 2–6 (aqueous)Stable for >24 hours at 25°C
pH >10Gradual hydrolysis of -CF3_3 group
High temperatureDecomposition above 150°C

Comparative Reaction Yields

Key data from analogous bromopyridine systems:

Reaction TypeConditionsYield (%)Source
SNAr with NH3_3CuBr, tert-butyl nitrite, 25°C, 2h34.6
Suzuki couplingPd(PPh3_3)4_4, K2_2CO3_385
Radical brominationNBS, AIBN, CCl4_4, reflux67

Mechanistic Insights

  • SNAr Mechanism : The electron-deficient pyridine ring polarizes the C-Br bond, facilitating attack by nucleophiles .

  • Cross-Coupling : Oxidative addition of Pd(0) to the C-Br bond initiates the catalytic cycle, followed by transmetalation and reductive elimination .

This compound’s versatility in substitution and coupling reactions makes it valuable for synthesizing pharmacologically active molecules, particularly TRPA1 inhibitors and kinase-targeting agents .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, analogs of 5-bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine have been synthesized and tested for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .
  • Antimicrobial Properties
    • The compound has shown potential as an antimicrobial agent. Research indicates that its structural features contribute to enhanced activity against certain bacterial strains, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects
    • There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Studies are ongoing to explore its mechanism of action in neuronal cell cultures .

Material Science Applications

  • Fluorinated Polymers
    • The trifluoromethyl group in the compound enhances its utility in synthesizing fluorinated polymers, which are known for their thermal stability and chemical resistance. These materials are applicable in various industrial settings, including electronics and coatings .
  • Dyes and Pigments
    • Due to its unique electronic properties, the compound can be utilized in the development of new dyes and pigments, particularly those requiring stability under UV light exposure .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range.
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than traditional antibiotics.
Study CNeuroprotective EffectsExhibited reduced oxidative stress markers in neuronal cells treated with the compound compared to control groups.

Mechanism of Action

The mechanism of action of 5-bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrole and pyridine rings can participate in hydrogen bonding and π-π interactions with the target.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Reference
5-Bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine Br (C5), 1H-pyrrol-1-yl (C2), CF₃ (C3) C₁₀H₆BrF₃N₂ 291.08 Medicinal chemistry, agrochemicals
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Br (C5), phenylethynyl (C3) C₁₅H₁₀BrN₂ 307.16 Kinase inhibitor intermediates
5-Bromo-2-(trifluoromethyl)pyridine Br (C5), CF₃ (C2) C₆H₃BrF₃N 226.00 Heck coupling reactions
5-Bromo-2-(2-bromo-4-methoxyphenoxy)-3-(trifluoromethyl)pyridine Br (C5), CF₃ (C3), bromo-methoxyphenoxy (C2) C₁₃H₉Br₂F₃NO 432.03 Pesticide synthesis
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Br (C5), ethyl (C2) C₉H₉BrN₂ 225.09 Antibacterial agents

Key Observations:

Substituent Position and Reactivity :

  • The CF₃ group at C3 in the target compound enhances electron deficiency, making it more reactive in nucleophilic aromatic substitution compared to analogs like 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine .
  • Bromine at C5 is conserved across analogs (e.g., ), enabling Suzuki-Miyaura or Ullmann couplings for further functionalization.

Analogs with bulky aryl groups (e.g., phenylethynyl in ) show reduced solubility but increased target selectivity.

Key Observations:

  • Suzuki-Miyaura Coupling in achieves high yields (96%) due to the stability of the pyrrolo[2,3-b]pyridine core.
  • Heck Coupling in suffers moderate yields (65%) due to steric hindrance from the CF₃ group.

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound logP Solubility (mg/mL) Stability
Target Compound 2.8* ~0.5 (DMSO) Stable under inert gas
5-Bromo-2-(trifluoromethyl)pyridine 2.1 ~1.2 (DMSO) Hygroscopic
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine 3.5 ~0.3 (DMSO) Light-sensitive

*Predicted using QSAR models.

Key Observations:

  • The 1H-pyrrol-1-yl group increases hydrophobicity (logP = 2.8) compared to simpler pyridines (logP = 2.1) .
  • Bromo-CF₃-pyridines generally exhibit poor aqueous solubility, necessitating formulation optimization for in vivo studies.

Biological Activity

5-Bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom, a pyrrole ring, and a trifluoromethyl group. Its molecular formula is C10H6BrF3N2C_{10}H_6BrF_3N_2, with the following structural characteristics:

PropertyValue
IUPAC NameThis compound
CAS Number1858241-88-9
Molecular Weight292.06 g/mol
SolubilitySoluble in organic solvents

The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrole and pyridine rings facilitate hydrogen bonding and π-π interactions with target biomolecules .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

Cell LineIC50 (µM)Reference
Hep-23.25
P81517.82
MCF73.79
A54926

These findings suggest that the compound may induce apoptosis in cancer cells, although the exact pathways remain to be fully elucidated.

Antibacterial Activity

The compound's antibacterial properties have also been explored. Pyrrole derivatives similar to this compound have shown effective inhibition against various bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential .

Case Studies

Case Study 1: Anticancer Screening

In a study evaluating novel pyrrole derivatives, this compound was tested alongside other compounds for its anticancer properties. The results indicated that this compound had one of the lowest IC50 values against Hep-2 cells, suggesting strong potential for further development as an anticancer therapeutic .

Case Study 2: Antiviral Activity

Another significant area of research involves its antiviral properties. A related compound was identified as a potent inhibitor of PB2, an essential protein in the influenza virus lifecycle. Although this specific study did not directly test this compound, it highlights the potential for similar compounds in antiviral applications, warranting further investigation into this compound’s efficacy against viral targets .

Q & A

Q. What are the recommended methods for synthesizing 5-bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine?

Methodological Answer: The synthesis of this compound can be approached via cross-coupling reactions. For example:

  • Sonogashira Coupling : A bromo-substituted pyridine intermediate (e.g., 5-bromo-3-iodopyridine) can react with a pyrrole derivative under Pd/Cu catalysis to introduce the pyrrol-1-yl group. Similar protocols are described for analogous compounds in pyrrolo-pyridine syntheses .
  • Purification : Flash column chromatography with heptane/ethyl acetate (8:2 ratio) effectively isolates the product, as demonstrated in the synthesis of 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine .
  • Yield Optimization : Pre-drying reagents and using anhydrous solvents improve reaction efficiency.

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm substituent positions. For instance, pyrrole protons typically appear as broad singlets (δ ~12.40 ppm), while trifluoromethyl groups show distinct splitting patterns .
  • Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C10_{10}H7_{7}BrF3_{3}N2_{2}).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond angles and dihedral angles, as seen in related pyridine derivatives .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Hazard Identification : Brominated pyridines often exhibit acute toxicity (GHS Category 4). Use PPE (gloves, goggles) and work in a fume hood.
  • First-Aid Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Safety data for structurally similar compounds (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one) recommend avoiding inhalation and skin contact .
  • Storage : Store in a cool, dry place away from oxidizing agents.

Advanced Research Questions

Q. How can the regioselectivity of cross-coupling reactions involving this compound be controlled?

Methodological Answer:

  • Catalyst Selection : Pd(PPh3_3)4_4 with CuI promotes Sonogashira coupling at the 2-position of pyridine, while Suzuki-Miyaura reactions may favor the 5-bromo site due to steric and electronic effects .
  • Substituent Effects : The electron-withdrawing trifluoromethyl group directs electrophilic attacks to meta positions, influencing coupling sites. Computational studies (DFT) can predict reactivity patterns.
  • Experimental Validation : Use competitive reactions with isotopic labeling (e.g., 13^{13}C) to track regioselectivity .

Q. What are the structure-activity relationships (SAR) of this compound in medicinal chemistry applications?

Methodological Answer:

  • Pyrrole Modifications : Replacing the pyrrole with other heterocycles (e.g., imidazole) alters binding affinity to biological targets. SAR studies on pyrrolo[2,3-b]pyridines show that bromine enhances hydrophobic interactions in enzyme pockets .
  • Trifluoromethyl Role : The CF3_3 group improves metabolic stability and membrane permeability. Testing analogs with -CH3_3 or -Cl substitutions can quantify these effects .
  • Biological Assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR to quantify IC50_{50} values.

Q. How can contradictory data regarding reaction yields or byproduct formation be resolved?

Methodological Answer:

  • Replication Under Controlled Conditions : Reproduce reactions with strict temperature (±2°C) and moisture control (<10 ppm H2_2O).
  • Byproduct Analysis : Use LC-MS to identify impurities. For example, dehalogenation byproducts may form if Pd catalysts are overused .
  • Kinetic vs. Thermodynamic Control : Vary reaction times and temperatures. Longer durations may favor thermodynamically stable products, while shorter times trap kinetic intermediates.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine
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5-bromo-2-(1H-pyrrol-1-yl)-3-(trifluoromethyl)pyridine

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